

# The Structure of Ethyl Diazoacetate: A Technical Guide for Researchers

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Prepared for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ethyl diazoacetate** (EDA) is a foundational reagent in organic synthesis, prized for its ability to act as a carbene precursor.[1] First synthesized by Theodor Curtius in 1883, its unique electronic structure, characterized by a diazo group adjacent to an ester, allows for a diverse range of chemical transformations, including cyclopropanations, C-H insertions, and cycloadditions.[1][2] This document provides a comprehensive technical overview of the molecular structure of **ethyl diazoacetate**, including its bonding, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are provided to support its safe and effective use in a research and development setting.

## **Molecular Structure and Bonding**

**Ethyl diazoacetate** is an organic compound with the chemical formula C<sub>4</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub>.[3] Its IUPAC name is ethyl 2-diazoacetate. The structure features a linear diazo group (-N=N) attached to a carbon atom which is, in turn, bonded to the carbonyl carbon of an ethyl ester group.

The diazo functional group is best described as a 1,3-dipole, with significant charge separation that can be represented by two major resonance structures. This dipolar nature is central to its reactivity.[4] The negative charge is delocalized across the diazo carbon and the carbonyl oxygen, while the positive charge resides on the central nitrogen atom.



**Caption:** Key resonance structures of **ethyl diazoacetate**.

#### **Data Presentation**

## 2.1. Physicochemical Properties

The key physicochemical properties of **ethyl diazoacetate** are summarized below. This data is critical for handling, storage, and reaction setup.

Property	Value	Reference(s)
Molecular Formula	C4H6N2O2	[3][5][6]
Molecular Weight	114.10 g/mol	[1][3][7]
Appearance	Yellow to orange oil with a pungent odor	[3][8]
Density	1.085 g/mL at 25 °C	[1][7]
Melting Point	-22 °C	[7][8][9]
Boiling Point	140-141 °C / 720 mmHg (Decomposes)	[7][8]
Flash Point	47 °C (116.6 °F) - closed cup	[7]
Refractive Index (n <sup>20</sup> /D)	1.460	[7][8]
Storage Temperature	2-8 °C	[7][8]

## 2.2. Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **ethyl diazoacetate**.



Spectroscopic Data	Characteristic Features	Reference(s)
¹H NMR (CDCl₃)	δ ≈ 4.8  ppm (s, 1H, -CH-N₂), δ ≈ 4.2 ppm (q, 2H, -O-CH₂-), $δ$ ≈ 1.3 ppm (t, 3H, -CH₃)	[10]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	$\delta \approx 165 \text{ ppm (C=O)}, \ \delta \approx 61$ ppm (-O-CH <sub>2</sub> -), $\delta \approx 46 \text{ ppm (-CH-N2)}, \ \delta \approx 14 \text{ ppm (-CH3)}$	[11][12]
IR Spectroscopy (Gas Phase)	Strong bands at $v \approx 2100-2120$ cm <sup>-1</sup> (N=N stretch), $v \approx 1690$ - 1710 cm <sup>-1</sup> (C=O stretch, ester)	[5][13][14]
Mass Spectrometry (EI)	m/z = 114 (M <sup>+</sup> ), with major fragments corresponding to the loss of N <sub>2</sub> (m/z = 86) and further fragmentation of the ethyl ester moiety.	[15][16]

## **Experimental Protocols**

Safety Precaution: **Ethyl diazoacetate** is toxic, potentially carcinogenic, and can explode upon heating, especially during distillation.[3][8] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Modern continuous flow methods are recommended for safer, large-scale synthesis.[17]

## 3.1. Synthesis of Ethyl Diazoacetate

This protocol is adapted from established procedures for the diazotization of glycine ethyl ester hydrochloride.[18][19][20]

#### Reagents and Materials:

- Glycine ethyl ester hydrochloride (1.0 mol)
- Sodium nitrite (NaNO<sub>2</sub>) (1.2 mol)



- Methylene chloride (CH<sub>2</sub>Cl<sub>2</sub>)
- 10% Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- 5% Sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Deionized water
- 2-L four-necked flask, mechanical stirrer, dropping funnel, thermometer
- · Ice-salt bath

#### Procedure:

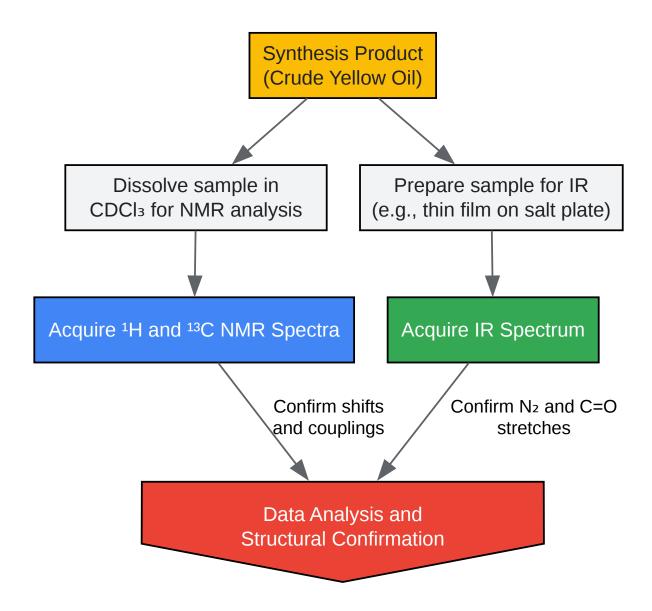
- A solution of glycine ethyl ester hydrochloride (140 g, 1.0 mol) in 250 mL of water is mixed with 600 mL of methylene chloride in the 2-L flask.[18]
- The mixture is cooled to between -5 °C and -9 °C using an ice-salt bath with vigorous stirring.[18]
- An ice-cold solution of sodium nitrite (83 g, 1.2 mol) in 250 mL of water is added via the dropping funnel, maintaining the internal temperature below 0 °C.[18][19]
- After the addition of nitrite, 10% sulfuric acid is added dropwise until the solution is strongly acidic (check with indicator paper), ensuring the temperature does not exceed 5 °C.[18][19]
- Stirring is continued for 15-20 minutes after the acid addition is complete.
- The reaction mixture is transferred to a separatory funnel. The golden-yellow organic layer (bottom layer) is separated.
- The aqueous layer is extracted once more with 75 mL of methylene chloride. The organic layers are combined.
- The combined organic phase is washed with cold 5% sodium bicarbonate solution until effervescence ceases and the solution is neutral or slightly basic.[18]



• The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent can be carefully removed under reduced pressure at a temperature below 20 °C. Note: Do not distill the final product to dryness, as this can lead to an explosion.[8][19] The resulting yellow oil is typically used without further purification.

#### 3.2. Characterization Workflow

The following workflow outlines the standard procedure for confirming the synthesis of **ethyl diazoacetate**.





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**Caption:** Standard workflow for the characterization of **ethyl diazoacetate**.

## Stability and Reactivity

**Ethyl diazoacetate** is significantly more stable than simple diazoalkanes like diazomethane due to the resonance stabilization provided by the adjacent ester group.[21] However, it is thermally labile and has a reported half-life of 109 hours at 100 °C.[22] It is sensitive to both Brønsted and Lewis acids, which catalyze its decomposition.[19][22] Thermally, photolytically, or with a metal catalyst, it readily loses dinitrogen gas (N<sub>2</sub>) to form a highly reactive ethyl acetoxycarbene intermediate, which is the basis for its extensive use in synthesis.[4][23]

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